N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide
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Description
“N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide” is a chemical compound that is used in various scientific research. It is a derivative of benzenesulfonamide, which is a class of compounds that have been found to exhibit a broad spectrum of biological properties . These include anticancer activity, as demonstrated in vitro against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .
Synthesis Analysis
The synthesis of “this compound” involves the development of a highly efficient protocol for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . This process yields excellent results . The synthesis of indole derivatives, which are key structural features in this compound, has been a central theme in organic synthesis over the last century .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring an indole core, a biologically known pharmacophore in medicinal molecules . This indole core is a significant heterocyclic system found in natural products and drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. These include the formation of a C–N bond in a process analogous to the Hemetsberger reaction . This transformation can be carried out with palladium catalysis on tosyl or Boc-protected enamines .Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives have been studied for their inhibitory activity against enzymes like hlgp and hiv-1 .
Result of Action
Indole derivatives have been studied for their potential anticancer activity .
Properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h3-12H,1-2,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUKSCGIWLZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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